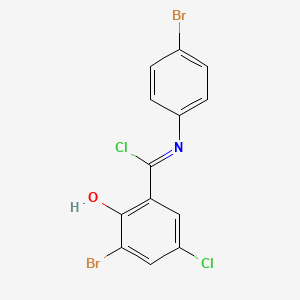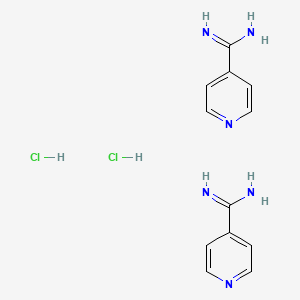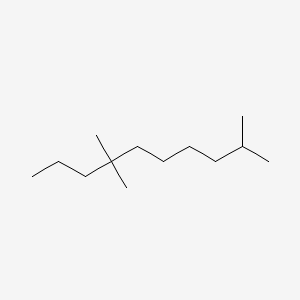
2,7,7-Trimethyldecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,7-Trimethyldecane is a branched alkane with the molecular formula C13H28 It is a hydrocarbon consisting of a decane backbone with three methyl groups attached at positions 2 and 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-Trimethyldecane typically involves the alkylation of decane with methylating agents. One common method is the Friedel-Crafts alkylation, where decane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes. For example, the use of zeolite catalysts in a continuous flow reactor can enhance the yield and selectivity of the desired product. These methods are optimized for large-scale production, ensuring high purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2,7,7-Trimethyldecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of alkanes with fewer carbon atoms.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or with radical initiators
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Shorter-chain alkanes
Substitution: Halogenated alkanes
Scientific Research Applications
2,7,7-Trimethyldecane has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its role in the metabolic pathways of certain microorganisms, particularly in the degradation of hydrocarbons.
Medicine: Investigated for its potential use as a biomarker in the diagnosis of certain diseases.
Industry: Utilized as a solvent and in the formulation of specialty chemicals and lubricants.
Mechanism of Action
The mechanism of action of 2,7,7-Trimethyldecane in biological systems involves its interaction with specific enzymes and metabolic pathways. In microorganisms, it is metabolized by enzymes such as monooxygenases and dehydrogenases, leading to the formation of intermediate compounds that are further broken down into simpler molecules. These metabolic pathways are crucial for the biodegradation of hydrocarbons in the environment.
Comparison with Similar Compounds
Similar Compounds
- 2,2,7-Trimethyldecane
- 2,3,7-Trimethyldecane
- 2,6,7-Trimethyldecane
Uniqueness
2,7,7-Trimethyldecane is unique due to its specific branching pattern, which affects its physical and chemical properties. For example, the position of the methyl groups can influence the compound’s boiling point, solubility, and reactivity. Compared to other trimethyldecanes, this compound may exhibit different behavior in chemical reactions and interactions with biological systems.
Properties
Molecular Formula |
C13H28 |
|---|---|
Molecular Weight |
184.36 g/mol |
IUPAC Name |
2,7,7-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-10-13(4,5)11-8-7-9-12(2)3/h12H,6-11H2,1-5H3 |
InChI Key |
MMNMSFKIDFVSAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)CCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine](/img/structure/B13803019.png)
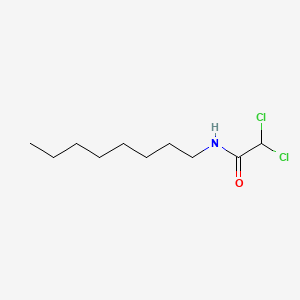
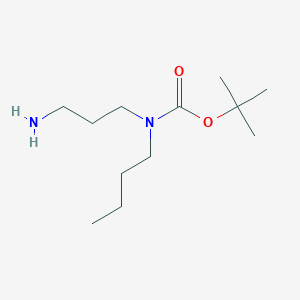
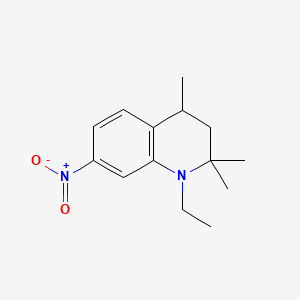
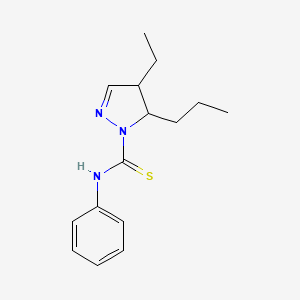
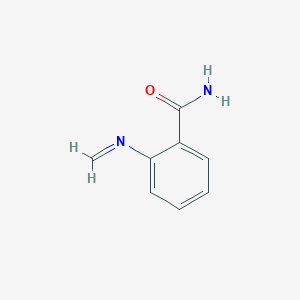

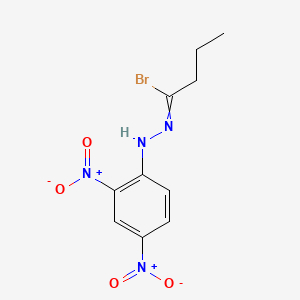
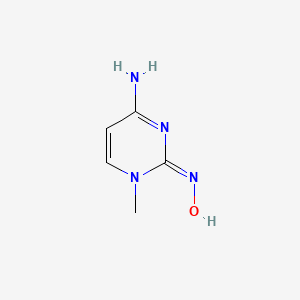
![3-(1-benzofuran-2-yl)-1-(5-chloro-2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13803080.png)
